Uridine diphosphate 2-deoxyglucose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

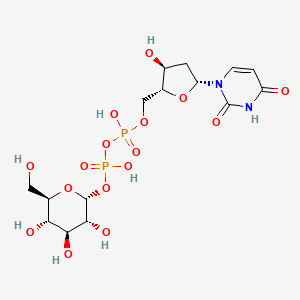

Uridine diphosphate 2-deoxyglucose, also known as this compound, is a useful research compound. Its molecular formula is C15H24N2O16P2 and its molecular weight is 550.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Pathways and Metabolism

UDP-2-deoxyglucose serves as a substrate for several enzymatic reactions, particularly in the synthesis of glycosylated compounds. It is involved in:

- Glycogen Synthesis : UDP-2-deoxyglucose acts as a precursor in the synthesis of glycogen, which is a primary storage form of glucose in animals. This process is crucial for maintaining energy homeostasis in cells .

- Glycosylation Reactions : The compound is utilized in glycosylation processes, where it donates sugar moieties to proteins and lipids, influencing their structure and function. This is particularly relevant in the synthesis of glycoproteins and glycolipids .

Cancer Research

The role of UDP-2-deoxyglucose has been extensively studied in cancer biology:

- Inhibition of Glycolysis : UDP-2-deoxyglucose can inhibit glycolysis, a metabolic pathway that is often upregulated in cancer cells. By mimicking glucose, it competes with glucose for uptake and metabolism, leading to reduced ATP production and potentially hindering tumor growth .

- Combination Therapies : Recent studies have shown that combining UDP-2-deoxyglucose with other therapeutic agents can enhance the efficacy of cancer treatments. For instance, its use alongside traditional chemotherapeutics has been investigated to overcome drug resistance mechanisms in tumors .

Biotechnological Applications

In biotechnology, UDP-2-deoxyglucose has important applications:

- Metabolic Engineering : The compound is utilized to engineer metabolic pathways in microorganisms for the production of biofuels and bioplastics. By manipulating pathways involving UDP-2-deoxyglucose, researchers can enhance the yield of desired products from renewable resources .

- Plant Imaging and Tracing : In plant biology, derivatives of 2-deoxyglucose have been used as radiotracers to study solute transport and metabolic processes within plant systems. This application aids in understanding nutrient uptake and allocation within plants .

Case Study 1: Cancer Treatment Efficacy

A study investigated the effects of UDP-2-deoxyglucose on glycolytic inhibition in various cancer cell lines. The findings indicated that treatment with UDP-2-deoxyglucose led to a significant reduction in cell proliferation rates compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment.

Case Study 2: Metabolic Engineering

In a metabolic engineering project aimed at producing bioethanol from lignocellulosic biomass, researchers employed UDP-2-deoxyglucose to enhance the conversion efficiency of sugars into ethanol. The engineered strains exhibited improved fermentation rates due to optimized utilization of nucleotide sugars.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Impact/Outcome |

|---|---|---|

| Biochemical Pathways | Glycogen synthesis | Energy storage regulation |

| Cancer Research | Glycolysis inhibition | Reduced tumor growth |

| Biotechnology | Metabolic engineering for biofuel production | Enhanced yield from renewable resources |

| Plant Biology | Radiotracer for nutrient tracing | Improved understanding of plant metabolism |

Propiedades

Número CAS |

6659-40-1 |

|---|---|

Fórmula molecular |

C15H24N2O16P2 |

Peso molecular |

550.3 g/mol |

Nombre IUPAC |

[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H24N2O16P2/c18-4-7-11(21)12(22)13(23)14(31-7)32-35(27,28)33-34(25,26)29-5-8-6(19)3-10(30-8)17-2-1-9(20)16-15(17)24/h1-2,6-8,10-14,18-19,21-23H,3-5H2,(H,25,26)(H,27,28)(H,16,20,24)/t6-,7+,8+,10+,11+,12-,13+,14+/m0/s1 |

Clave InChI |

AOQZFKXRCMSXKA-SEKGBAOZSA-N |

SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

SMILES canónico |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |

Sinónimos |

UDP-2-deoxy-D-glucose UDP-2-deoxyglucose uridine diphosphate 2-deoxy-D-glucose uridine diphosphate 2-deoxyglucose uridine diphosphate 2-deoxyglucose, beta-D-glucopyranosyl cpd |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.